2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid
Overview
Description
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is an organic compound with the molecular formula C8H14O3. It is characterized by a tetrahydropyran ring substituted with a methyl group and an acetic acid moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the cyclization of 4-methyl-1,5-hexadiene in the presence of an acid catalyst to form the tetrahydropyran ring. Subsequent oxidation and carboxylation steps yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-methyltetrahydro-2H-pyran-4-yl ketone.
Reduction: Formation of 2-(4-methyltetrahydro-2H-pyran-4-yl)ethanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-methyltetrahydro-2H-pyran-4-yl acetate
- 2-(4-methyltetrahydro-2H-pyran-4-yl)ethanol
- 4-methyltetrahydro-2H-pyran-4-yl ketone
Uniqueness
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is unique due to its combination of a tetrahydropyran ring and an acetic acid moiety. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-methyloxan-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(6-7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWACHPKPHQQULO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729676 | |
Record name | (4-Methyloxan-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894789-84-5 | |
Record name | (4-Methyloxan-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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